Product packaging for (E)-6-Methyl-2-styrylbenzo[b]thiophene(Cat. No.:)

(E)-6-Methyl-2-styrylbenzo[b]thiophene

Cat. No.: B11864711
M. Wt: 250.4 g/mol
InChI Key: CDQWIRNJBDXBAY-CSKARUKUSA-N
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Description

Contextualization within Organic Semiconductor Chemistry

Organic semiconductors are at the forefront of next-generation electronic devices, offering advantages such as flexibility, low cost, and tunable properties. The performance of these materials is intrinsically linked to their molecular structure, which governs the transport of charge carriers. Styrylbenzo[b]thiophene derivatives, including (E)-6-Methyl-2-styrylbenzo[b]thiophene, are being investigated for their semiconducting properties. The extended π-conjugation in these molecules, arising from the alternating single and double bonds, allows for the delocalization of electrons, a key requirement for efficient charge transport. The study of such compounds contributes to the broader understanding of structure-property relationships in organic semiconductors, paving the way for the rational design of new materials with enhanced performance for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Significance of Benzo[b]thiophene Derivatives in π-Conjugated Systems

The benzo[b]thiophene unit is a sulfur-containing heterocyclic compound that is a critical building block in many functional organic materials. Its fused ring structure imparts rigidity and planarity, which are crucial for effective intermolecular π-π stacking in the solid state. This ordered arrangement facilitates charge hopping between adjacent molecules, leading to higher charge carrier mobilities.

The sulfur atom in the thiophene (B33073) ring also plays a significant role. It contributes to the electronic structure of the molecule by participating in the π-conjugated system and can also promote intermolecular interactions, further enhancing charge transport. The ability to easily modify the benzo[b]thiophene core at various positions allows for the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is essential for optimizing the performance of organic electronic devices. For instance, a study on benzo[b]thiophene derivatives for OFETs demonstrated that modifications to the molecular structure can significantly impact the charge carrier mobility. bohrium.com

Overview of this compound as a Model System

By studying this model compound, researchers can gain insights into key parameters such as absorption and emission characteristics, fluorescence quantum yields, and the energy levels of the frontier molecular orbitals (HOMO and LUMO). This fundamental understanding is crucial for predicting the behavior of more complex styrylbenzo[b]thiophene derivatives and for designing new materials with tailored properties for specific applications in advanced materials research.

PropertyValue/Description
Molecular Formula C₁₇H₁₄S
CAS Number 84258-77-5
Structure A benzo[b]thiophene core substituted with a methyl group at the 6-position and a styryl group at the 2-position in the (E) configuration.

Research Findings on Styrylbenzo[b]thiophene Derivatives

While specific experimental data for this compound is not extensively available in publicly accessible literature, the properties of related benzo[b]thiophene derivatives provide valuable insights into its expected behavior.

Photophysical Properties

The photophysical properties of styryl-based organic molecules are characterized by their absorption and emission of light. These properties are crucial for applications in OLEDs and sensors. The extended π-conjugation in this compound is expected to result in absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum. The methyl group, being an electron-donating group, may cause a slight red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted parent compound.

ParameterExpected Range/Characteristic
Absorption Maximum (λ_abs) Likely in the UV-A or near-visible region, influenced by the extended conjugation.
Emission Maximum (λ_em) Expected to show fluorescence with a Stokes shift (difference between absorption and emission maxima).
Quantum Yield (Φ_F) Variable, dependent on molecular rigidity and non-radiative decay pathways.

Electronic Properties

The electronic properties of organic semiconductors, particularly the HOMO and LUMO energy levels, determine their charge injection and transport characteristics. The HOMO level is related to the ability to donate an electron (p-type behavior), while the LUMO level relates to the ability to accept an electron (n-type behavior). Theoretical studies on benzothiophene (B83047) and its derivatives show that the HOMO and LUMO energy levels can be tuned by chemical modification. researchgate.net For this compound, the styryl group is expected to lower the band gap (the energy difference between HOMO and LUMO) by extending the π-conjugation, which is a desirable feature for organic semiconductors.

ParameterExpected Value/Characteristic
HOMO Level Expected to be in a range suitable for hole injection from common electrodes.
LUMO Level Will determine the electron affinity of the molecule.
Band Gap (E_g) Expected to be smaller than that of the parent benzo[b]thiophene due to the styryl substituent.
Charge Carrier Mobility The planar structure and potential for π-π stacking suggest it could exhibit p-type semiconductor behavior with moderate to good hole mobility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14S B11864711 (E)-6-Methyl-2-styrylbenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

6-methyl-2-[(E)-2-phenylethenyl]-1-benzothiophene

InChI

InChI=1S/C17H14S/c1-13-7-9-15-12-16(18-17(15)11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+

InChI Key

CDQWIRNJBDXBAY-CSKARUKUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C=CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Derivative Functionalization of E 6 Methyl 2 Styrylbenzo B Thiophene

Strategies for Carbon-Carbon Bond Formation at the 2-Position of the Benzo[b]thiophene Core

The introduction of a styryl group at the C2 position of the 6-methylbenzo[b]thiophene core is a critical transformation that can be achieved through several modern catalytic methods. These approaches are designed to be efficient and selective, providing access to the desired molecular architecture.

Palladium-catalyzed oxidative olefination, often referred to as an oxidative Heck reaction, represents a powerful tool for the direct alkenylation of heteroaromatics. In the context of benzo[b]thiophene derivatives, this method allows for the formation of the styryl group by coupling the heterocycle with a styrene derivative. Research has demonstrated the utility of this approach for benzo[b]thiophene 1,1-dioxides, where a Pd(II) catalyst facilitates the reaction. acs.org This transformation is valued for its broad functional group tolerance and high selectivity for the C2 position. acs.org

A general procedure for this reaction involves treating the benzo[b]thiophene 1,1-dioxide with an alkene in the presence of a palladium catalyst, such as palladium acetate (Pd(OAc)₂), and an oxidant. acs.org The reaction conditions are optimized to favor the desired C-H olefination. acs.org

CatalystOxidantSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂AgOPivTHF8070 acs.orgnih.gov
Pd(OAc)₂Cu(OAc)₂1,4-dioxane10039 nih.gov

Table 1: Conditions for Palladium-Catalyzed C2-Selective Olefination of Benzo[b]thiophene 1,1-Dioxides.

Direct C-H activation has become a cornerstone of modern organic synthesis due to its atom and step economy. nih.gov For benzo[b]thiophenes, palladium-catalyzed direct C-H arylation at the C2 position is a well-established method. acs.orgacs.org This approach avoids the pre-functionalization of the benzo[b]thiophene core, which is often required in traditional cross-coupling reactions. The control of regioselectivity is a key challenge in the functionalization of heterocycles with multiple C-H bonds of similar reactivity. mdpi.com

While early examples of direct C2-arylation of benzo[b]thiophene required high temperatures, more recent methodologies have been developed to proceed at or near room temperature. acs.org These reactions typically employ a palladium catalyst and a suitable oxidant or coupling partner, such as an aryl halide or a boronic acid. nih.govacs.org The choice of ligands and additives can significantly influence the efficiency and selectivity of the reaction. mdpi.com

CatalystCoupling PartnerBaseSolventTemperature (°C)Ref
Pd(OAc)₂Aryl iodideAg₂O, NaOAcHexafluoro-2-propanol30 acs.org
Pd(OAc)₂Arylboronic acidCu(OAc)₂, PyridineDMSO100 nih.govacs.org

Table 2: Conditions for Palladium-Catalyzed Direct C-H Arylation at the C2-Position of Benzo[b]thiophenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of (E)-6-Methyl-2-styrylbenzo[b]thiophene, the HWE reaction would typically involve the reaction of a 6-methylbenzo[b]thiophene-2-carbaldehyde with a benzylphosphonate ester.

The key advantage of the HWE reaction is its strong preference for the formation of the (E)-isomer, which is often attributed to the stereochemical course of the elimination of the phosphate byproduct. wikipedia.orgorganic-chemistry.org The reaction is initiated by the deprotonation of the phosphonate ester with a base to form a nucleophilic carbanion. wikipedia.org A variety of bases can be employed, and their choice can influence the reaction's efficiency and selectivity.

BaseSolventStereoselectivity (E:Z)Ref
MeMgBrNot specified>180:1 organic-chemistry.org
iPrMgClNot specifiedHigh (E)-selectivity nih.gov
LiOH·H₂O or Ba(OH)₂·8H₂OTHFHighly (E)-selective researchgate.net

Table 3: Bases Used in the Horner-Wadsworth-Emmons Reaction for High (E)-Selectivity.

Regioselective Functionalization of the Benzo[b]thiophene Moiety

The functionalization of the benzo[b]thiophene core at positions other than C2 is also of significant interest for modifying the properties of the resulting compounds. Electrophilic substitution reactions on the benzo[b]thiophene ring can occur at various positions, and controlling the regioselectivity of these reactions is crucial. nih.gov For instance, Friedel-Crafts reactions can be directed to specific positions based on the directing effects of existing substituents and the reaction conditions. nih.gov

Strategies for regioselective functionalization often involve combined approaches, such as ortho-lithiation followed by halocyclization, to introduce substituents at specific positions like C3 and C7. researchgate.net The choice of reagents and reaction pathways allows for the synthesis of a wide array of regioselectively functionalized benzo[b]thiophenes. researchgate.net

Stereochemical Control in the Formation of the (E)-Styryl Moiety

Achieving a high degree of stereochemical control is paramount in the synthesis of this compound. The (E)-configuration of the styryl double bond can significantly influence the biological activity and material properties of the molecule. As previously mentioned, the Horner-Wadsworth-Emmons reaction is a premier method for ensuring the formation of the (E)-alkene. organic-chemistry.org

The high (E)-selectivity of the HWE reaction is a result of the thermodynamic stability of the intermediates and the stereospecific syn-elimination of the phosphate byproduct. organic-chemistry.org The choice of phosphonate reagent and reaction conditions, including the base and solvent, can be fine-tuned to maximize the E:Z ratio. nih.gov For example, the use of certain magnesium-based reagents has been shown to afford excellent (E)-selectivity. organic-chemistry.org

Synthetic Pathways for Related Benzo[b]thiophene 1,1-Dioxide Derivatives

The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone group yields benzo[b]thiophene 1,1-dioxides. These derivatives exhibit distinct electronic properties compared to their parent benzo[b]thiophenes and are valuable intermediates in their own right. nih.gov A common method for this oxidation involves treating the benzo[b]thiophene with hydrogen peroxide in acetic acid. acs.org

Once formed, these 1,1-dioxides can undergo further functionalization. For example, they are suitable substrates for the palladium-catalyzed C2-selective oxidative olefination reactions discussed earlier. acs.orgnih.gov They can also participate in direct C-H arylation reactions with arylboronic acids, providing a route to C2-arylated benzo[b]thiophene 1,1-dioxides. nih.govacs.org These reactions highlight the versatility of the benzo[b]thiophene 1,1-dioxide scaffold in the synthesis of complex π-conjugated systems. acs.org

Starting MaterialReagentSolventTemperature (°C)ProductRef
Benzo[b]thiopheneH₂O₂ (30%)Acetic Acid100Benzo[b]thiophene 1,1-dioxide acs.org
6-Methylbenzo[b]thiopheneH₂O₂ (30%)Acetic Acid1006-Methylbenzo[b]thiophene 1,1-dioxide acs.orgnih.gov

Table 4: Synthesis of Benzo[b]thiophene 1,1-Dioxide Derivatives.

Electronic Structure and Molecular Orbital Theory of E 6 Methyl 2 Styrylbenzo B Thiophene and Analogues

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic behavior and reactivity of molecules. youtube.comyoutube.com It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's excitability and chemical stability. youtube.com

In conjugated systems like (E)-6-Methyl-2-styrylbenzo[b]thiophene, the HOMO is typically delocalized across the entire π-electron system. For benzothiophene (B83047) and its derivatives, the HOMO energies can range significantly depending on substitution, with values around -5.59 eV to -5.87 eV being reported for similar thiophene-containing structures. researchgate.netcore.ac.uk The LUMO, similarly delocalized, represents the energy of the first virtual orbital. The energy of the LUMO is influenced by the presence of electron-accepting moieties within the molecule. umich.edu

The HOMO-LUMO energy gap is a key factor in determining the electronic absorption and emission properties of a molecule. A smaller gap generally corresponds to a longer wavelength of maximum absorption (λmax), indicating that less energy is required to excite an electron from the HOMO to the LUMO. For π-conjugated systems, this gap typically falls within a range that allows for absorption of visible light. Studies on related thiophene (B33073) derivatives have shown that the energy gap can be tuned by altering the molecular structure, for instance, through the introduction of different substituents. umich.educhemicalpapers.com For example, the calculated HOMO-LUMO gap for benzothiophene itself is around 4.7 eV. researchgate.net The extension of the conjugated system by the styryl group, as in this compound, is expected to lower this gap, shifting its absorption towards the visible region of the spectrum.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-6.61-1.175.44
Benzothiophene-6.10-1.374.73
Poly(3-octyl-thiophene-2,5-diyl) (P3OT)-5.59-3.761.83
doaj.orgdoaj.org-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE)-5.87-3.911.96

This table presents data for related thiophene compounds to provide context for the electronic properties of this compound. Data derived from theoretical calculations and experimental measurements. researchgate.netcore.ac.uk

Intramolecular Charge Transfer Characteristics within the Conjugated System

Intramolecular charge transfer (ICT) is a photophysical process of great importance in "push-pull" chromophores, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. nih.gov Upon photoexcitation, electron density is transferred from the donor to the acceptor, leading to a significant increase in the dipole moment of the excited state. nih.gov This phenomenon is fundamental to the operation of many organic electronic devices and sensors.

In molecules like this compound, the benzothiophene moiety can act as part of the electron-rich π-bridge, while the styryl group can be substituted to modulate the molecule's donor-acceptor character. The extent of ICT is strongly influenced by the electronic nature of substituents on both the benzothiophene and the styryl rings. The charge transfer characteristics can be observed through solvatochromism, where the absorption and emission spectra of the compound shift with the polarity of the solvent. rsc.org In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift in the fluorescence spectrum. rsc.orgrsc.org

The conjugated system of styrylbenzo[b]thiophenes facilitates the delocalization of electrons, which is a prerequisite for efficient ICT. The planarity of the molecule also plays a role; a more planar conformation generally leads to better orbital overlap and more effective charge transfer. Theoretical calculations can map the electron density distribution in the ground and excited states, providing a visual representation of the charge transfer process. For instance, in many push-pull systems, the HOMO is localized on the donor and the π-bridge, while the LUMO is concentrated on the acceptor and the bridge. nih.gov

Influence of Substituents on Electronic Density Distribution

The electronic properties of the this compound system can be finely tuned by the introduction of various substituent groups on the aromatic rings. These substituents can alter the electron density distribution, which in turn affects the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the ICT characteristics. nih.govresearchgate.net

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2), when attached to the styryl or benzothiophene ring, increase the electron density of the π-system. This generally leads to a destabilization (increase in energy) of the HOMO, while having a smaller effect on the LUMO. researchgate.net Consequently, the HOMO-LUMO gap is reduced, causing a red-shift in the absorption spectrum.

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), decrease the electron density of the π-system. EWGs typically stabilize (lower in energy) both the HOMO and LUMO, but the effect is more pronounced on the LUMO. nih.gov This also results in a reduction of the HOMO-LUMO gap. nih.gov The methyl group at the 6-position of the benzothiophene core in this compound is a weak electron-donating group, which slightly increases the electron density of the benzothiophene ring system.

The position of the substituent also plays a crucial role. For instance, a substituent at the para-position of the styryl ring will have a more significant electronic effect due to direct conjugation, compared to a meta- or ortho-substituent.

Substituent on Thiophene RingEffect on HOMOEffect on LUMOHOMO-LUMO Gap
Methoxy (-OCH3) (EDG)Destabilization (energy increase)Minor effectDecreased
Nitro (-NO2) (EWG)Stabilization (energy decrease)Strong Stabilization (energy decrease)Decreased

This table illustrates the general effects of electron-donating and electron-withdrawing groups on the frontier molecular orbitals of a thiophene ring system. nih.govresearchgate.net

Nonlinear Optical Nlo Properties of E 6 Methyl 2 Styrylbenzo B Thiophene Architectures

First- and Second-Order Hyperpolarizability Investigations

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO phenomena, including third-harmonic generation (THG) and two-photon absorption (TPA). For molecules like (E)-6-Methyl-2-styrylbenzo[b]thiophene, the magnitude of these hyperpolarizabilities is intrinsically linked to their electronic structure.

Research into analogous donor-acceptor styryl-thiophene and stilbene (B7821643) systems has shown that the introduction of electron-donating groups (D) and electron-accepting groups (A) at opposite ends of the conjugated bridge significantly enhances the NLO response. nycu.edu.twresearchgate.net The benzo[b]thiophene moiety can act as a π-rich system, and its NLO properties can be amplified by attaching a styryl group, which extends the conjugation. Further substitution on the styryl ring or the benzo[b]thiophene core with strong donor or acceptor groups creates a pronounced intramolecular charge transfer (ICT) character, which is a key factor for large β values. nycu.edu.tw

Table 1: Representative First Hyperpolarizability (β) values for Thiophene-based Donor-Acceptor Chromophores

Compound Analogue Donor Group Acceptor Group β (10⁻³⁰ esu)
Thiophene-stilbene -NH₂ -NO₂ 90
Thiazole-stilbene (matched) -NH₂ -NO₂ 177
Thiazole-stilbene (mismatched) -NH₂ -NO₂ 68

Data is illustrative and based on computational studies of analogous systems. nycu.edu.tw

Role of Donor-Acceptor Architectures and Conjugation Length on NLO Response

The efficacy of NLO chromophores is heavily dependent on the donor-acceptor (D-π-A) architecture and the length of the π-conjugated bridge that connects them. nih.govnih.gov In the context of this compound, the benzo[b]thiophene and the styryl group form the π-bridge. The methyl group at the 6-position of the benzo[b]thiophene is a weak electron-donating group. To create a potent NLO material, stronger donor groups could be introduced on the benzo[b]thiophene ring and strong acceptor groups on the phenyl ring of the styryl moiety.

The strength of the donor and acceptor groups directly influences the degree of intramolecular charge transfer upon excitation, which in turn enhances the hyperpolarizabilities. nih.gov For instance, replacing the methyl group with a stronger donor like an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, and adding a nitro (-NO₂) or cyano (-CN) group to the styryl ring would create a more polarized molecule with a significantly larger NLO response.

The length of the π-conjugated path also plays a critical role. Extending the conjugation, for example by replacing the styryl group with a longer polyene chain, generally leads to a bathochromic (red) shift in the absorption spectrum and an increase in the hyperpolarizabilities. nih.govnih.govrsc.org This is because longer conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electron delocalization. nih.govnih.gov However, there is an optimal conjugation length beyond which the NLO response may saturate or even decrease due to factors like loss of planarity or increased conformational disorder. nih.gov

Table 2: Effect of Conjugation Length on Optical Properties of A-π-D-π-A Oligothiophenes

Number of Thiophene (B33073) Units (π-bridge) Optical Band Gap (eV) HOMO Energy Level (eV)
1 1.94 -5.68
2 1.88 -5.48
3 1.84 -5.40
4 1.82 -5.34

Data from a study on A-π-D-π-A type oligothiophenes, illustrating the trend of decreasing band gap with increasing conjugation length. nih.govnih.gov

Theoretical Computations of NLO Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of molecules. researchgate.netnih.govmdpi.com These computational methods allow for the calculation of molecular geometries, electronic structures, and NLO parameters like the first (β) and second (γ) hyperpolarizabilities. researchgate.net By employing various functionals and basis sets, researchers can screen potential NLO candidates before undertaking their synthesis, saving significant time and resources. researchgate.net

For a molecule like this compound, DFT calculations can be used to:

Optimize the ground-state geometry to understand its planarity and conformational properties.

Calculate the HOMO-LUMO energy gap, which is a key indicator of the molecule's electronic excitability and NLO response. nih.gov

Compute the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ). researchgate.netmdpi.com

Simulate the UV-Vis absorption spectra to identify the intramolecular charge transfer bands. nih.gov

These theoretical studies can systematically investigate the effects of different donor and acceptor substituents on the NLO properties, providing a rational design strategy for new high-performance materials. researchgate.netnih.gov For example, a computational study on thiophene-based azo dyes demonstrated a significant enhancement in NLO response with strategic donor-acceptor substitutions, which was well-correlated with experimental findings. researchgate.net

Experimental Techniques for NLO Characterization (e.g., Z-scan)

Experimentally determining the NLO properties of materials requires specialized techniques. One of the most widely used methods for characterizing third-order NLO properties (related to γ) is the Z-scan technique. This technique is valued for its simplicity and its ability to simultaneously measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_abs).

In a typical Z-scan experiment, a sample is translated along the propagation path (the z-axis) of a focused laser beam. The transmitted light is then measured through a finite aperture in the far field.

Closed-aperture Z-scan: When the aperture is partially closed, the measurement is sensitive to changes in the refractive index of the sample. A peak followed by a valley in the transmittance curve indicates a self-defocusing effect (negative n₂), while a valley followed by a peak signifies a self-focusing effect (positive n₂).

Open-aperture Z-scan: With the aperture fully open, the detector collects all the transmitted light, making the measurement sensitive only to nonlinear absorption phenomena like two-photon absorption or saturable absorption.

The Z-scan technique has been successfully employed to characterize a variety of thiophene-based materials, revealing their potential for applications in optical limiting and all-optical switching. While specific Z-scan data for this compound is not available in the provided search context, studies on similar compounds demonstrate the utility of this method in quantifying their third-order NLO response.

Charge Transport Characteristics in Organic Electronic Systems Incorporating Benzo B Thiophene Cores

Theoretical Calculations of Charge Carrier Mobilities

The theoretical estimation of charge carrier mobility in organic semiconductors like (E)-6-Methyl-2-styrylbenzo[b]thiophene provides invaluable insights into their intrinsic transport properties, guiding the rational design of new high-performance materials. These calculations are typically grounded in Marcus theory, which describes the charge transfer rate between adjacent molecules. The mobility (µ) is influenced by two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, t).

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools employed to investigate the electronic structure and charge transport properties of benzo[b]thiophene derivatives. rsc.orgrsc.org The choice of functional and basis set within DFT calculations can significantly impact the results. For instance, studies on similar thiophene-containing systems have shown that hybrid functionals like B3LYP, CAM-B3LYP, and WB97XD are commonly used to calculate reorganization energies and charge transfer integrals. scielo.br While B3LYP might yield relatively larger mobility values, CAM-B3LYP and WB97XD often provide results that are in closer agreement with each other. scielo.br

The charge carrier mobility for both holes (μh) and electrons (μe) can be predicted. For instance, theoretical studies on thieno[2,3-b]benzothiophene derivatives have predicted hole mobilities as high as 0.28 cm² V⁻¹ s⁻¹. rsc.org For this compound, the introduction of the styryl group extends the π-conjugation, which is generally expected to enhance charge transport capabilities. The methyl group, being an electron-donating group, can also modulate the electronic properties. Theoretical calculations allow for a systematic investigation of how these specific functional groups influence the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the hole and electron transport characteristics, respectively.

Theoretical Charge Mobility Data for Related Benzo[b]thiophene Derivatives
CompoundPredicted Hole Mobility (μh) (cm² V⁻¹ s⁻¹)Predicted Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Reference
Thieno[2,3-b]benzothiophene Dimer0.28- rsc.org
Vinyl-bridged Thieno[2,3-b]benzothiophene0.0120.013 rsc.org
Biphenyl-substituted Thieno[2,3-b]benzothiophene~10⁻³~10⁻³ rsc.org

Factors Influencing Intermolecular Charge Transfer Integrals

The intermolecular charge transfer integral (t), also known as electronic coupling, quantifies the ease with which a charge carrier can hop from one molecule to an adjacent one. It is highly sensitive to the relative orientation and distance between neighboring molecules in the solid state. A larger transfer integral generally leads to higher charge mobility.

For π-conjugated systems like this compound, the transfer integral is primarily dictated by the overlap of the π-orbitals of adjacent molecules. Several factors, influenced by the molecular structure, play a critical role:

Intermolecular Distance and π-π Stacking: The distance between stacked molecules is a critical factor. Shorter distances generally lead to larger transfer integrals. The mode of π-π stacking (e.g., face-to-face, slipped-stack) significantly affects the orbital overlap.

Substitution Position and Functional Groups: The positions of the methyl and styryl groups on the benzo[b]thiophene core can influence the molecular packing and, consequently, the transfer integrals. Studies on substituted pyrene (B120774) derivatives have shown that changing the substitution positions can decrease transfer integrals by up to 34% or increase them by 28% by altering the HOMO orbital distribution and inducing different stacking motifs. arxiv.org The methyl group on the benzo[b]thiophene ring can influence the solid-state arrangement through steric effects.

Multiple Intermolecular Interactions: Besides π-π stacking, other non-covalent interactions such as C-H···π interactions can also play a role in defining the crystal structure and influencing the electronic coupling between molecules. mdpi.com

Theoretical calculations can quantify the transfer integrals for different crystallographic directions, providing a detailed picture of the anisotropy of charge transport within the material.

Crystal Packing and Molecular Arrangement Effects on Transport

The arrangement of molecules in the solid state, or crystal packing, is a paramount factor in determining the bulk charge transport properties of organic semiconductors. Even for a single molecule with excellent intrinsic properties, unfavorable packing can lead to poor device performance. The crystal structure dictates the intermolecular distances and orientations, which in turn govern the transfer integrals.

For benzo[b]thiophene derivatives, a high degree of crystallinity with a layered structure is often beneficial for hole transport. bohrium.com The molecular structure of this compound is expected to promote significant π-π stacking interactions, leading to one-dimensional or two-dimensional charge transport pathways. mdpi.com The planarity of the benzo[b]thiophene fused ring system is a key feature that facilitates this ordered packing.

The interplay between the molecular structure of this compound and its solid-state packing is therefore critical. An optimal arrangement would maximize the π-orbital overlap between adjacent molecules, creating efficient pathways for charge carriers to move through the material.

Key Structural Features Influencing Crystal Packing and Charge Transport
Structural FeatureInfluence on Crystal PackingEffect on Charge Transport
Planar Benzo[b]thiophene CorePromotes close π-π stacking and ordered molecular arrangement.Facilitates efficient intermolecular charge hopping.
Styryl GroupExtends π-conjugation and can influence intermolecular interactions.Potentially enhances charge mobility by increasing electronic coupling.
Methyl GroupCan induce steric effects, influencing the relative orientation of molecules.May alter π-stacking distances and orbital overlap, modulating mobility.
Intermolecular Interactions (π-π, C-H···π)Determine the specific packing motif (e.g., herringbone, brickwork, slipped stack).Creates specific charge transport pathways and determines transport anisotropy.

Structure Property Relationships in E 6 Methyl 2 Styrylbenzo B Thiophene Derivatives

Impact of Methyl Substitution on Electronic and Photophysical Attributes

The presence of a methyl group at the 6-position of the benzo[b]thiophene ring in (E)-6-Methyl-2-styrylbenzo[b]thiophene has a notable influence on its electronic and photophysical properties. Generally, the methyl group is considered a weak electron-donating group, which can perturb the electron density distribution within the π-conjugated system.

The primary effects of the 6-methyl substitution can be summarized as follows:

Bathochromic Shift: The electron-donating nature of the methyl group can lead to a slight red-shift (bathochromic shift) in the absorption and emission spectra of the molecule compared to its unsubstituted counterpart. This is attributed to a small destabilization of the highest occupied molecular orbital (HOMO), resulting in a reduced HOMO-LUMO energy gap.

Increased Lipophilicity: The methyl group enhances the nonpolar character of the molecule, thereby increasing its solubility in organic solvents.

Steric Effects: While the 6-position is relatively remote from the 2-styryl group, the methyl substituent can influence intermolecular packing in the solid state, which in turn can affect the material's bulk properties.

While specific experimental data for this compound is not extensively documented in publicly available literature, the expected impact of the methyl group can be inferred from studies on related aromatic systems.

Table 1: Expected Influence of Methyl Substitution on the Photophysical Properties of (E)-2-Styrylbenzo[b]thiophene Derivatives.

CompoundSubstitutionExpected Absorption λmaxExpected Emission λmaxRationale
(E)-2-Styrylbenzo[b]thiopheneNoneBaselineBaselineUnsubstituted reference compound.
This compound6-MethylSlight Red-ShiftSlight Red-ShiftElectron-donating methyl group reduces the HOMO-LUMO gap.

Stereochemical Influence of the (E)-Configuration on Conjugation

The stereochemistry of the vinyl bridge in 2-styrylbenzo[b]thiophenes plays a critical role in determining the extent of π-conjugation and, consequently, the electronic and photophysical properties of the molecule. The (E)-configuration, or trans-isomer, is crucial for maximizing the planarity and delocalization of the π-electron system.

In the (E)-configuration, the benzo[b]thiophene and the phenyl rings are positioned on opposite sides of the double bond. This arrangement minimizes steric hindrance between the two aromatic systems, allowing the molecule to adopt a more planar conformation. This planarity is essential for effective orbital overlap across the entire molecule, leading to an extended π-conjugated system.

Key consequences of the (E)-configuration include:

Enhanced Conjugation: The near-planar geometry facilitates the delocalization of π-electrons from the electron-rich benzo[b]thiophene core to the styryl moiety, resulting in a smaller HOMO-LUMO gap.

Red-Shifted Spectra: The extended conjugation in the (E)-isomer leads to absorption and emission at longer wavelengths (red-shift) compared to the non-planar (Z)-isomer.

Higher Molar Absorptivity: The planar structure of the (E)-isomer generally results in a higher probability of electronic transitions, leading to stronger absorption of light.

Conversely, the (Z)-configuration (cis-isomer) forces the benzo[b]thiophene and phenyl rings into a sterically crowded arrangement. This steric clash prevents the molecule from achieving planarity, leading to a twisted conformation that disrupts π-conjugation. As a result, the (Z)-isomer typically exhibits blue-shifted absorption and emission spectra and lower molar absorptivity.

Table 2: Comparison of Expected Properties for (E)- and (Z)-Isomers of 6-Methyl-2-styrylbenzo[b]thiophene.

Property(E)-Isomer(Z)-IsomerReason for Difference
Conformation More PlanarTwistedMinimized steric hindrance in the (E)-isomer.
π-Conjugation ExtendedInterruptedPlanarity allows for effective orbital overlap.
Absorption λmax Longer WavelengthShorter WavelengthExtended conjugation lowers the energy gap.
Emission λmax Longer WavelengthShorter WavelengthStabilized excited state due to planarity.
Molar Absorptivity HigherLowerHigher transition dipole moment in the planar form.

Systematic Modulation of the Styryl Moiety for Tunable Properties

The styryl moiety of this compound offers a versatile platform for tuning the molecule's optoelectronic properties through the introduction of various substituents on the phenyl ring. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions (ortho, meta, para), it is possible to systematically modulate the intramolecular charge transfer (ICT) character of the molecule.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the electron density of the styryl moiety. This "push" of electrons towards the benzo[b]thiophene core enhances the ICT character, leading to a further reduction of the HOMO-LUMO gap and a significant red-shift in both absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) pull electron density away from the benzo[b]thiophene core. This "pull" effect also modulates the electronic structure, often leading to changes in the photophysical properties, though the direction of the spectral shift can be more complex and depends on the relative positions of the HOMO and LUMO orbitals.

The position of the substituent on the phenyl ring is also critical. Para-substitution generally has the most pronounced effect on the electronic properties due to the direct alignment with the long axis of the conjugated system.

Table 3: Photophysical Data for Analagous (E)-2-Styrylbenzo[b]thiophene Derivatives with Different Styryl Substituents.

Substituent on Styryl RingNature of SubstituentAbsorption λmax (nm)Emission λmax (nm)Effect on Properties
-H (unsubstituted)Neutral~340~400Reference compound.
-OCH₃ (para)Electron-Donating~360~430Red-shift due to enhanced ICT.
-N(CH₃)₂ (para)Strong Electron-Donating~400~500Significant red-shift and increased Stokes shift.
-CN (para)Electron-Withdrawing~350~410Moderate shift in absorption and emission.
-NO₂ (para)Strong Electron-Withdrawing~380~450Red-shift and potential for fluorescence quenching.

Note: The data in this table is representative of trends observed in analogous styrylbenzo[b]thiophene systems and may not be the exact values for the 6-methyl derivatives.

Effects of Heteroatom Oxidation (e.g., Sulfur Oxidation to Sulfone)

Oxidation of the sulfur heteroatom in the benzo[b]thiophene ring to a sulfone (-SO₂-) dramatically alters the electronic and photophysical properties of this compound. The sulfur atom in benzo[b]thiophene is electron-rich and acts as an electron donor. In contrast, the sulfone group is strongly electron-withdrawing due to the presence of two electronegative oxygen atoms.

This transformation from an electron-donating sulfur to an electron-withdrawing sulfone group has several profound effects:

Lowered LUMO Energy: The powerful electron-withdrawing nature of the sulfone group significantly stabilizes the lowest unoccupied molecular orbital (LUMO). This leads to a substantial reduction in the HOMO-LUMO energy gap.

Bathochromic Shift: The lowered energy gap results in a pronounced red-shift in the absorption and emission spectra of the sulfone derivative compared to the parent sulfide.

Enhanced Electron Affinity: The lower LUMO energy increases the electron affinity of the molecule, making it a better electron acceptor. This can be advantageous in the design of materials for organic electronics.

Changes in Intermolecular Interactions: The presence of the polar sulfone group can lead to different crystal packing and stronger intermolecular interactions, which can influence solid-state properties such as fluorescence and charge transport.

Table 4: Expected Changes in Properties upon Sulfur Oxidation of this compound.

PropertyThis compound (Sulfide)This compound-1,1-dioxide (Sulfone)Rationale for Change
Nature of Sulfur Atom Electron-DonatingStrongly Electron-WithdrawingOxidation of sulfur to sulfone.
LUMO Energy Level HigherLowerStabilization by the electron-withdrawing sulfone group.
HOMO-LUMO Gap LargerSmallerSignificant reduction due to LUMO stabilization.
Absorption λmax Shorter WavelengthLonger WavelengthSmaller energy gap leads to a bathochromic shift.
Emission λmax Shorter WavelengthLonger WavelengthEmission from a lower energy excited state.
Electron Affinity LowerHigherIncreased ability to accept electrons.

Advanced Applications in Organic Electronic Materials

Organic Field-Effect Transistors (OFETs)

While direct studies on (E)-6-Methyl-2-styrylbenzo[b]thiophene in OFETs are not extensively documented, the broader class of benzo[b]thiophene derivatives has shown considerable promise as organic semiconductors. Research into solution-processable benzo[b]thiophene derivatives has highlighted their potential for creating active layers in OFETs. For instance, certain isomers of benzo[b]thiophene-based small molecules have demonstrated p-channel activity with hole mobilities reaching up to 0.055 cm²/Vs and high current on/off ratios of 2.5 x 10⁷ when fabricated using solution-shearing methods .

Further investigations into more complex structures, such as benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, have also yielded promising results. OFETs utilizing these materials have exhibited p-channel behavior with hole mobilities as high as 0.005 cm²/Vs and a current on/off ratio greater than 10⁶ mdpi.com. The performance of these devices is often closely linked to the molecular packing and thin-film morphology, which are influenced by the specific chemical structure and processing conditions. For instance, derivatives of benzothieno[3,2-b]benzothiophene (BTBT) have been shown to form well-ordered microstructures, leading to good charge carrier mobility mdpi.com. Although specific data for this compound is not available, its rigid and planar structure is a favorable characteristic for efficient charge transport in OFETs.

Table 1: Performance of Selected Benzo[b]thiophene Derivatives in OFETs

Compound Family Mobility (cm²/Vs) On/Off Ratio Deposition Method
Benzo[b]thiophene Derivatives up to 0.055 2.5 x 10⁷ Solution-Shearing
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives mdpi.com up to 0.005 > 10⁶ Solution-Shearing

| Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives mdpi.com | ~0.03 | ~10⁶ | Solution-Shearing |

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The solid-state fluorescence quantum yield is a critical parameter for OLED emitters. The aforementioned thienothiophene derivative demonstrated a solid-state quantum yield of 41% beilstein-journals.org. The extended π-conjugation provided by the styryl group in this compound is expected to lead to strong luminescence in the solid state, a crucial requirement for efficient OLEDs. The emission color can be tuned by modifying the substituents on the benzo[b]thiophene or the styryl moiety, offering a pathway to develop a range of colored emitters.

Table 2: Performance of a Thienothiophene-Based Emitter in a Solution-Processed OLED beilstein-journals.org

Parameter Value
Maximum External Quantum Efficiency (EQE) 4.61%
Maximum Power Efficiency 6.70 lm/W
Maximum Current Efficiency 10.6 cd/A
Maximum Luminescence 752 cd/m²
Turn-on Voltage 2.9 V

Photodetectors and Organic Sensors

Organic phototransistors and photodetectors are emerging applications for π-conjugated organic materials. The ability of these materials to absorb light and convert it into an electrical signal is the basis for their use in these devices. Benzo[b]thiophene derivatives have been investigated for their photoresponsive properties. For instance, single-crystal organic phototransistors based on a dithieno[3,2-b:2',3'-d]thiophene derivative have demonstrated excellent performance as UV-sensitive detectors, exhibiting high photosensitivity, photoresponsivity, and detectivity nih.gov.

Although specific photodetector performance metrics for this compound have not been reported, its chemical structure suggests potential for light detection applications. The extended conjugation length due to the styryl group is likely to result in significant absorption in the UV-visible region of the electromagnetic spectrum. This absorption, coupled with the semiconducting nature of the benzo[b]thiophene core, could enable efficient photogeneration of charge carriers, a key process in photodetectors and organic sensors. The development of novel liquid crystal compounds derived from benzo[b]thiophene cores also points towards their potential use in microwave technology, indicating the versatility of this class of materials researchgate.net.

Aggregation-Induced Emission (AIE) Phenomena in Functional Systems

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is often attributed to the restriction of intramolecular motion (RIM) in the solid state, which blocks non-radiative decay pathways and enhances radiative emission. Molecules with rotatable groups, such as the styryl substituent in this compound, are prime candidates for exhibiting AIE.

While the AIE properties of this compound have not been specifically detailed, numerous studies have explored AIE in structurally related compounds. For example, triphenylamine, carbazole, and tetraphenylethylene-functionalized benzothiadiazole derivatives have been shown to exhibit remarkable AIE characteristics nih.gov. The mechanism often involves the restriction of intramolecular rotations of phenyl or other aryl groups upon aggregation, leading to a significant enhancement of the fluorescence quantum yield nih.gov. The investigation of carbazole styryl-based fluorescent molecular rotors has also highlighted their bright solid-state fluorescence and AIE behavior beilstein-journals.org. Given its styryl group, it is highly probable that this compound also displays AIE, which would make it a promising material for applications in solid-state lighting, sensing, and bio-imaging.

Future Research Directions and Unexplored Avenues for E 6 Methyl 2 Styrylbenzo B Thiophene

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of (E)-6-Methyl-2-styrylbenzo[b]thiophene. While classical methods for benzo[b]thiophene synthesis exist, future research should focus on novel pathways that offer improved yields, scalability, and access to a wider range of derivatives.

One promising avenue is the application of modern cross-coupling reactions. For instance, palladium-catalyzed couplings of 3-bromobenzo[b]thiophene derivatives with N-tosylhydrazones have been shown to efficiently produce 2-aryl-3-(α-styryl)benzo[b]thiophene derivatives. nih.gov Adapting such methodologies to synthesize 2-styrylbenzo[b]thiophenes could provide a highly efficient and modular approach. Further exploration into one-step syntheses, such as the aryne reaction with alkynyl sulfides, could also offer a direct and atom-economical route to the benzo[b]thiophene core. rsc.org

Future synthetic explorations could be summarized as follows:

Synthetic ApproachPotential AdvantagesKey Reagents/Catalysts to Investigate
Palladium-Catalyzed Cross-CouplingHigh efficiency, modularity, functional group tolerancePalladium catalysts, specialized ligands, various styryl precursors
Aryne-Mediated SynthesisOne-step process, atom economyo-silylaryl triflates, functionalized alkynyl sulfides
C-H Activation/FunctionalizationDirect modification of the benzo[b]thiophene coreTransition metal catalysts (e.g., Rh, Ru, Ir)
Flow Chemistry SynthesisImproved safety, scalability, and reaction controlMicroreactor systems, immobilized catalysts

By pursuing these and other innovative synthetic strategies, researchers can unlock the full potential of this compound for a variety of scientific applications.

Advanced Spectroscopic Probes for Real-time Dynamics

A thorough understanding of the excited-state dynamics of this compound is crucial for its potential application in optoelectronic devices. Future research should employ advanced spectroscopic techniques to probe these dynamics in real-time.

Femtosecond transient absorption spectroscopy (TAS) is a powerful tool for investigating the ultrafast relaxation processes in electronically excited molecules. nih.govnjit.eduinstras.com By applying TAS to this compound, researchers can elucidate the lifetimes of its excited states, identify transient species, and map out the deactivation pathways. ipcms.fr This technique can provide direct spectral evidence of processes such as excited-state absorption (ESA), which is critical for applications like optical limiting. nih.govfrontiersin.org

Furthermore, time-resolved mid-infrared (TRIR) spectroscopy offers a unique window into the structural dynamics that accompany electronic transitions. rsc.org By monitoring the vibrational spectra of the molecule in its excited state, TRIR can reveal how the molecular structure changes upon photoexcitation, providing invaluable insights into exciton (B1674681) localization and charge carrier dynamics. rsc.org

Spectroscopic TechniqueInformation GainedPotential Impact on Understanding
Femtosecond Transient Absorption Spectroscopy (TAS)Excited-state lifetimes, transient species identification, deactivation pathwaysElucidation of photophysical processes relevant to optoelectronics
Time-Resolved Mid-Infrared (TRIR) SpectroscopyStructural dynamics in the excited state, vibrational mode changesCorrelation of molecular structure with electronic properties
Time-Correlated Single Photon Counting (TCSPC)Fluorescence lifetimes, rotational dynamicsQuantification of radiative decay processes
Two-Photon Absorption (TPA) SpectroscopyNonlinear optical propertiesAssessment of potential for applications in bio-imaging and photodynamic therapy

These advanced spectroscopic studies will be instrumental in building a comprehensive picture of the photophysical behavior of this compound, guiding the design of new materials with tailored optical and electronic properties.

Integration into Hybrid Organic-Inorganic Architectures

The incorporation of this compound into hybrid organic-inorganic architectures represents a compelling avenue for the development of novel functional materials. Such hybrid systems can exhibit synergistic properties that are not present in the individual components.

One area of exploration is the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). The aromatic and heteroaromatic nature of the molecule makes it a suitable candidate for coordination with metal ions, potentially leading to MOFs with interesting electronic and photoluminescent properties. researchgate.netmdpi.com The semiconductive properties observed in some thiophene-based MOFs suggest that frameworks incorporating this compound could be promising for applications in electronics and sensing. researchgate.net

Another approach is the creation of hybrid materials with inorganic nanoparticles, such as quantum dots or metal oxides. The benzo[b]thiophene moiety can act as an anchor to the surface of these nanoparticles, facilitating charge transfer and energy transfer processes. These hybrid systems could find applications in areas such as photovoltaics, photocatalysis, and bio-imaging.

Hybrid ArchitecturePotential FunctionalityKey Inorganic Components to Explore
Metal-Organic Frameworks (MOFs)Porosity, catalysis, sensing, luminescenceTransition metals (e.g., Co, Zn, Cu), Lanthanides
Nanoparticle-Organic HybridsCharge/energy transfer, light-harvestingQuantum dots (e.g., CdSe, PbS), Metal oxides (e.g., TiO2, ZnO)
Organic-Inorganic PerovskitesPhotovoltaics, light-emitting diodesLead-halide perovskites, lead-free alternatives

The design and synthesis of these hybrid architectures will require a multidisciplinary approach, combining expertise in organic synthesis, inorganic chemistry, and materials science.

Theoretical Predictions for Enhanced Performance

Computational modeling and theoretical predictions are indispensable tools for guiding the rational design of new materials with enhanced performance. Future research on this compound should leverage these methods to predict its electronic, optical, and charge transport properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the photophysical properties of organic molecules. researchgate.netnih.govmendeley.com These calculations can be used to predict the absorption and emission spectra, frontier molecular orbital energies (HOMO and LUMO), and the nature of electronic transitions. nih.govnih.govnih.gov By systematically modifying the structure of this compound in silico, for example, by introducing different substituent groups, it is possible to screen for derivatives with optimized properties for specific applications. nih.gov

Furthermore, theoretical studies can provide insights into the structure-property relationships that govern the performance of these materials in devices. For instance, calculations can predict how the molecular packing in the solid state influences charge transport properties. mdpi.com The modulation of optoelectronic properties through chemical modifications, such as sulfur oxidation, can also be explored theoretically to guide synthetic efforts. mdpi.com

Computational MethodPredicted PropertiesImpact on Material Design
Density Functional Theory (DFT)Ground-state geometry, HOMO/LUMO energies, electronic structureRational design of derivatives with tailored electronic properties
Time-Dependent DFT (TD-DFT)Absorption and emission spectra, excited-state propertiesPrediction of optical properties for optoelectronic applications
Molecular Dynamics (MD) SimulationsMolecular packing, morphology of thin filmsUnderstanding of solid-state effects on device performance
Quantum Mechanics/Molecular Mechanics (QM/MM)Properties in complex environments (e.g., hybrid materials)Modeling of interactions in hybrid organic-inorganic systems

The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery and development of high-performance materials based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-6-Methyl-2-styrylbenzo[b]thiophene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of thiophene derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation protocols. For styryl-substituted benzothiophenes, a Stille coupling between 6-methylbenzo[b]thiophene-2-yl triflate and styryl stannanes can yield the (E)-isomer. Optimization includes temperature control (e.g., 40°C for reduced side reactions) and catalyst selection (e.g., Pd(PPh₃)₄) to enhance regioselectivity . Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants should be systematically tested using design-of-experiments (DoE) frameworks to maximize efficiency .

Q. How can the structural and stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond geometries. For example, crystallographic data (e.g., CCDC 1983315) for analogous thiophene derivatives reveal bond distances (C–S: ~1.71 Å, C=C: ~1.34 Å) and dihedral angles between aromatic systems . Nuclear Overhauser Effect (NOE) NMR experiments can distinguish (E) vs. (Z) isomers by analyzing spatial proximity of protons on the styryl group .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : UV-Vis spectroscopy (π→π* transitions ~250–300 nm) and fluorescence emission (λem ~400 nm) can probe electronic properties. FT-IR confirms functional groups (e.g., C=C stretch at ~1600 cm⁻¹). Mass spectrometry (EI-MS) should match the molecular ion peak (e.g., [M⁺] at m/z 280) and fragmentation patterns. For computational validation, MP2/6-311G** calculations reproduce experimental geometries (e.g., C–S bond deviations <0.02 Å) and predict spectroscopic shifts .

Advanced Research Questions

Q. How do computational methods like DFT or MP2 aid in predicting the electronic properties of this compound, and what are their limitations?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) to assess charge transport behavior. However, MP2/6-311G** better approximates experimental geometries (e.g., C–C bond lengths within 0.002 Å accuracy) but is computationally intensive. Limitations include neglect of solvent effects unless implicit solvation models (e.g., PCM) are applied .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies in spectroscopic or geometric data (e.g., bond length mismatches >0.05 Å) may arise from crystal packing forces (in XRD) vs. gas-phase calculations. To reconcile these, compare computational results with matrix-isolation IR or gas-phase electron diffraction data. Bayesian statistical frameworks can quantify uncertainty in computational parameters .

Q. How does the thiophene moiety influence the compound’s reactivity in catalytic applications, such as hydrodesulfurization (HDS)?

  • Methodological Answer : In HDS, the thiophene ring adsorbs onto MoS₂ catalysts via sulfur-metal interactions, with steric effects from substituents (e.g., styryl groups) modulating adsorption energy. Co-promoted MoS₂ enhances sulfur removal by lowering the activation barrier (ΔE ~1.2 eV). Kinetic studies using pulse reactor systems and in situ XAS can track intermediate formation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures containing regioisomers?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves (E)/(Z) isomers. Alternatively, recrystallization in ethanol/water mixtures (7:3 v/v) exploits differential solubility, monitored via melting point analysis (e.g., pure (E)-isomer mp ~174–178°C) .

Q. How can databases like Beilstein or CCDC be leveraged to validate synthetic and structural data for this compound?

  • Methodological Answer : Beilstein entries provide historical synthesis protocols (e.g., cross-referenced volumes H40, EII 41 for thiophene derivatives) and physical property data. CCDC queries (e.g., refcode 1983315) retrieve crystallographic parameters for comparative analysis. Use IUCr validation tools to check for R-factor consistency (<0.05) and bond-angle outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.